3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid

Descripción

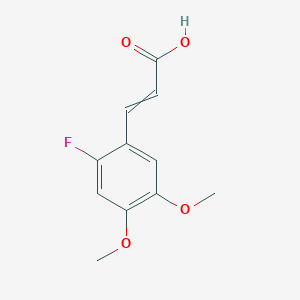

4,5-Dimethoxy-2-fluorocinamic acid is a synthetic organic compound that belongs to the class of cinnamic acid derivatives. . The compound’s structure includes a benzene ring substituted with methoxy groups at the 4 and 5 positions, a fluorine atom at the 2 position, and an acrylic acid functional group.

Propiedades

Número CAS |

682805-19-2 |

|---|---|

Fórmula molecular |

C11H11FO4 |

Peso molecular |

226.20 g/mol |

Nombre IUPAC |

3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H11FO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |

Clave InChI |

AIJRYLNBFGKWES-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)C=CC(=O)O)F)OC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4,5-dimethoxy-2-fluorocinamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzaldehyde and fluorobenzene.

Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 4,5-dimethoxybenzaldehyde and fluorobenzene in the presence of a base such as piperidine or pyridine.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

4,5-Dimethoxy-2-fluorocinamic acid undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4,5-Dimethoxy-2-fluorocinamic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4,5-dimethoxy-2-fluorocinamic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

4,5-Dimethoxy-2-fluorocinamic acid can be compared with other cinnamic acid derivatives:

Similar Compounds: Examples include 3,4-dimethoxycinnamic acid, 3-methoxy-4-hydroxycinnamic acid, and 3-methoxy-4-acetamidoxycinnamic acid.

Uniqueness: The presence of the fluorine atom at the 2 position and the methoxy groups at the 4 and 5 positions make 4,5-dimethoxy-2-fluorocinamic acid unique.

Actividad Biológica

3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid, a compound belonging to the class of chalcones, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a prop-2-enoic acid backbone substituted with a 2-fluoro-4,5-dimethoxyphenyl group. This specific substitution pattern may enhance its solubility and interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. In a study assessing various derivatives, this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This effect is attributed to the modulation of NF-kB signaling pathways, which play a crucial role in inflammation .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound. Studies using DPPH and ABTS assays indicated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property may contribute to its protective effects against various oxidative stress-related diseases.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Receptor Modulation : The compound may interact with various receptors involved in inflammation and pain pathways, modulating their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid | Moderate | High | Moderate |

| 3-(2,4-Dimethoxyphenyl)prop-2-enoic acid | Low | Moderate | Low |

This table highlights that while this compound shows strong antimicrobial and antioxidant properties, other derivatives may exhibit varying degrees of effectiveness based on their structural differences.

Case Studies

- In Vivo Studies : An

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.